REACTION_CXSMILES
|
[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.C(O)C.Cl.[NH2:21][OH:22].C([O-])(=O)C.[Na+]>O>[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6](=[N:21][OH:22])[C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
57.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This mixture is stirred
|
Type
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TEMPERATURE
|
Details
|
heated on a hot plate to
|
Type
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TEMPERATURE
|
Details
|
After heating for 4 hours
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
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to cool to room temperature (25° C.)
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Type
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STIRRING
|
Details
|
with stirring
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with ethanol (100 milliliters)
|
Type
|
CUSTOM
|
Details
|
then the total filtrant obtained (600.4 grams)
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to a weight of 219.2 grams by evaporation of the ethanol and water
|
Type
|
STIRRING
|
Details
|
then stirred as 600 milliliters of deionized water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
The addition of the deionized water induced formation of a white precipitate
|
Type
|
STIRRING
|
Details
|
After thirty minutes of stirring
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(C2=CC=C(C=C2)O)=NO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |